![molecular formula C13H14Cl2N2O3 B2889312 N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide CAS No. 1385432-41-6](/img/structure/B2889312.png)
N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenoxy group, an acetyl group, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide typically involves multiple steps:
-
Formation of the Dichlorophenoxyacetyl Intermediate
Starting Materials: 3,5-Dichlorophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxyacetic acid.
-
Amidation Reaction
Starting Materials: 3,5-Dichlorophenoxyacetic acid and ethylenediamine.
Reaction Conditions: The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form N-[2-(3,5-dichlorophenoxy)acetyl]ethylenediamine.
-
Formation of the Prop-2-enamide Moiety
Starting Materials: N-[2-(3,5-dichlorophenoxy)acetyl]ethylenediamine and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate reactors.
Using continuous flow chemistry: to enhance reaction efficiency.
Implementing purification techniques: such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation of the amide group can lead to the formation of carboxylic acids or nitriles.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert the amide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents under mild heating.
Products: Substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Polymer Science: Its structure allows it to be incorporated into polymer backbones, potentially enhancing the properties of the resulting materials.
Biology and Medicine
Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of molecular probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its dichlorophenoxy group, which is common in many agrochemicals.
Materials Science: Its incorporation into materials can enhance properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The dichlorophenoxy group can mimic natural substrates, allowing the compound to bind effectively.
Catalysis: As a ligand, it can stabilize metal centers in catalytic cycles, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3,5-Dichlorophenoxy)acetyl]glycine: Similar structure but with a glycine moiety instead of the prop-2-enamide group.
N-[2-(3,5-Dichlorophenoxy)acetyl]alanine: Contains an alanine moiety, differing in the side chain structure.
Uniqueness
N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide is unique due to its combination of the dichlorophenoxy group with a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
N-[2-[[2-(3,5-dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-12(18)16-3-4-17-13(19)8-20-11-6-9(14)5-10(15)7-11/h2,5-7H,1,3-4,8H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUWXGMWEPFRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
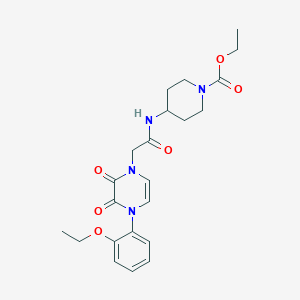
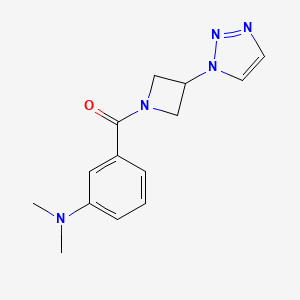
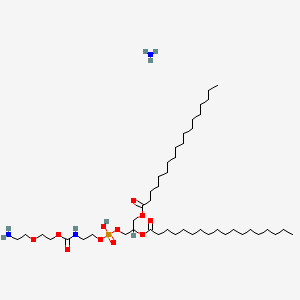
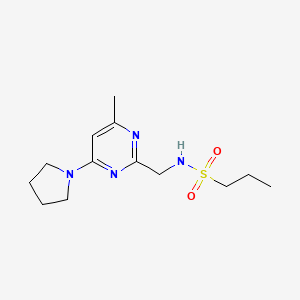
![2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2889239.png)
![1-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2889240.png)
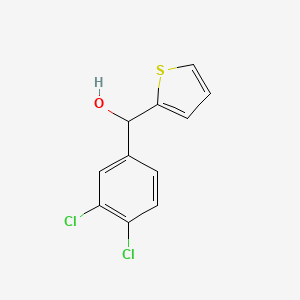
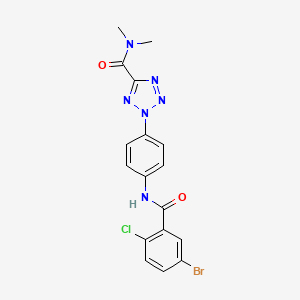
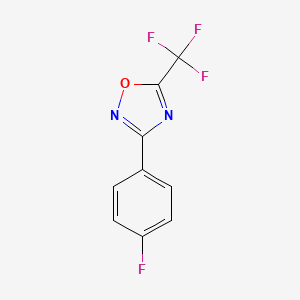
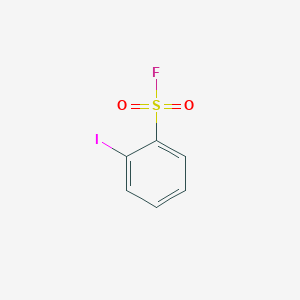
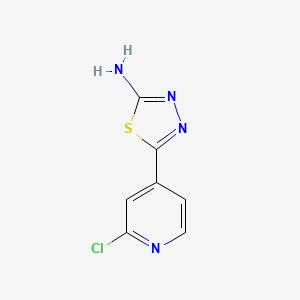
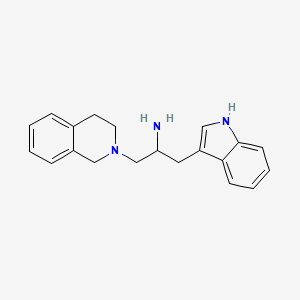
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2889252.png)
